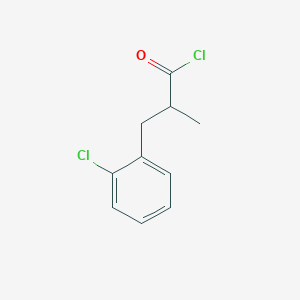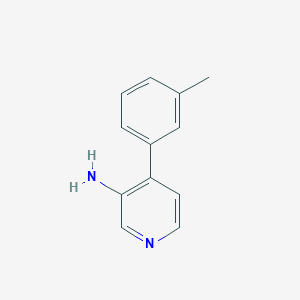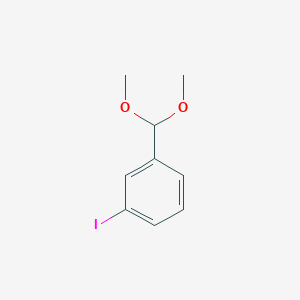
(S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((Benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid is a chiral amino acid derivative It is characterized by the presence of a benzyloxycarbonyl (carbobenzyloxy) protecting group attached to the amino group and a morpholine ring attached to the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Morpholine Ring: The protected amino acid is then reacted with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide to form the morpholinopropanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amino group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(((Benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the free amino group, which can then participate in further biochemical reactions. The morpholine ring can interact with various biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-pyrrolidinopropanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-piperidinopropanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the propanoic acid backbone (morpholine, phenyl, pyrrolidine, piperidine).
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound.
- Applications: While all these compounds can be used in peptide synthesis, their specific applications may vary based on their unique structural features.
Eigenschaften
Molekularformel |
C15H20N2O5 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
(2S)-3-morpholin-4-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H20N2O5/c18-14(19)13(10-17-6-8-21-9-7-17)16-15(20)22-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20)(H,18,19)/t13-/m0/s1 |
InChI-Schlüssel |
ORFJILVAXRIFIH-ZDUSSCGKSA-N |
Isomerische SMILES |
C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1COCCN1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)
![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)








![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)
![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
